Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate
Overview
Description
Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate is a research chemical with the molecular formula C14H15F3N2O4 and a molecular weight of 332.28 g/mol. This compound is characterized by the presence of a morpholine ring, a trifluoroacetamido group, and a benzoate ester moiety. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Introduction of the Trifluoroacetamido Group: The methyl 4-aminobenzoate is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamido group, yielding methyl 4-(trifluoroacetamido)benzoate.
Morpholine Substitution: Finally, the methyl 4-(trifluoroacetamido)benzoate is reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the trifluoroacetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Hydrolysis: 4-Morpholino-2-(trifluoroacetamido)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-Morpholino-2-(trifluoroacetamido)benzoate can be compared with similar compounds such as:
Methyl 4-Morpholino-2-(acetylamino)benzoate: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
Methyl 4-Morpholino-2-(benzamido)benzoate: Contains a benzamido group instead of a trifluoroacetamido group, leading to different biological interactions.
Methyl 4-Morpholino-2-(chloroacetamido)benzoate:
This compound is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-morpholin-4-yl-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c1-22-12(20)10-3-2-9(19-4-6-23-7-5-19)8-11(10)18-13(21)14(15,16)17/h2-3,8H,4-7H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMIMBXJUCZUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166925 | |
Record name | Methyl 4-(4-morpholinyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404010-73-7 | |
Record name | Methyl 4-(4-morpholinyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404010-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4-morpholinyl)-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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